molecular formula C9H21O3P B12713262 Ethyl 1,2,2-trimethylpropyl methylphosphonate CAS No. 7040-56-4

Ethyl 1,2,2-trimethylpropyl methylphosphonate

Cat. No.: B12713262
CAS No.: 7040-56-4
M. Wt: 208.23 g/mol
InChI Key: PXJWMQULMOEILY-UHFFFAOYSA-N
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Description

Ethyl 1,2,2-trimethylpropyl methylphosphonate (CAS 7040-56-4) is an organophosphorus compound with the molecular formula C9H21O3P and a molecular weight of 208.24 g/mol . This compound is structurally characterized as a phosphonic acid ester, specifically a methylphosphonate ester . It is a clear, colorless liquid under standard conditions and is closely related to other pinacolyl-containing organophosphorus esters, which are of significant interest in specialized research fields . This substance is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers value this compound primarily as a key reference standard and analytical intermediate. Its primary research application lies in chemical analysis, particularly in chromatography and mass spectrometry, where it is used for method development and calibration . It also serves as a critical precursor in the synthesis of other phosphonate esters and in studies investigating the structure-activity relationships of organophosphorus compounds . The structural features of this molecule, including the pinacolyl (1,2,2-trimethylpropyl) group, make it a subject of research in the metabolism and environmental degradation pathways of related organophosphorus compounds . Handling must be conducted in a well-ventilated laboratory environment using appropriate personal protective equipment (PPE) due to the potential toxicity associated with organophosphorus compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7040-56-4

Molecular Formula

C9H21O3P

Molecular Weight

208.23 g/mol

IUPAC Name

3-[ethoxy(methyl)phosphoryl]oxy-2,2-dimethylbutane

InChI

InChI=1S/C9H21O3P/c1-7-11-13(6,10)12-8(2)9(3,4)5/h8H,7H2,1-6H3

InChI Key

PXJWMQULMOEILY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)OC(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,2,2-trimethylpropyl methylphosphonate can be synthesized through the alcoholysis of 1,2,2-trimethylpropyl-methylfluorophosphonate. This reaction involves the use of sodium ethoxide in ethanol as a reagent. The reaction proceeds under mild conditions and results in the formation of the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,2-trimethylpropyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decontamination of Chemical Warfare Agents

One of the primary applications of ethyl 1,2,2-trimethylpropyl methylphosphonate is in the decontamination of chemical warfare agents such as soman (1,2,2-trimethylpropyl methylphosphonofluoridate). Research indicates that alcoholysis reactions with this compound can lead to the formation of less toxic products.

Case Study: Alcoholysis Reaction

In a study examining the alcoholysis of soman with sodium ethoxide in ethanol, it was found that the reaction proceeds with a second-order rate constant. The activation energy for this reaction was determined to be 47.3 kJ/mol, suggesting a feasible pathway for decontamination efforts in field settings .

Table 1: Reaction Rate Constants and Activation Parameters

AlkoxideTemperature (°C)Reaction Rate Constant (dm³ mol⁻¹ s⁻¹)Activation Energy (kJ/mol)
Sodium Ethoxide-150.2747.3
Sodium Ethoxide00.71
Sodium Ethoxide252.97

Analytical Chemistry Applications

Mass spectrometry has emerged as a vital tool for analyzing organophosphate compounds like this compound. Its ability to identify modifications in proteins by activated organophosphate insecticides demonstrates its utility in environmental monitoring and toxicology .

Case Study: Mass Spectrometric Analysis

A study highlighted the effectiveness of mass spectrometry in detecting protein modifications caused by organophosphate insecticides. The findings suggest that this compound could serve as a model compound for further investigations into organophosphate interactions with biological systems .

Catalytic Reactions

The compound also plays a role as a catalyst in hydrolysis reactions involving other organophosphates. Research has shown that polymeric amine–copper(II) complexes can catalyze the hydrolysis of related compounds effectively . This aspect opens avenues for its use in synthesizing less toxic derivatives or facilitating degradation processes.

Table 2: Catalytic Activity Overview

Catalyst TypeCompound InvolvedReaction TypeObserved Activity
Polymeric Amine–Copper(II) Complex1,2,2-Trimethylpropyl MethylphosphonofluoridateHydrolysisHigh

Potential Therapeutic Applications

Emerging studies suggest that derivatives of this compound may have therapeutic potential due to their reactivity profiles and ability to interact with biological systems.

Mechanism of Action

The mechanism of action of ethyl 1,2,2-trimethylpropyl methylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various nucleophiles, leading to the formation of stable complexes. The compound’s reactivity is influenced by the presence of the ethoxy and methyl groups, which can affect its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 1,2,2-trimethylpropyl methylphosphonate belongs to a family of methylphosphonate esters with diverse alkyl substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of Methylphosphonate Derivatives

Compound Name Molecular Formula CAS RN Substituents Schedule Key Applications/Findings Source Evidence
Dipinacolyl methylphosphonate C₁₃H₂₉O₃P 7040-58-6 Bis(1,2,2-trimethylpropyl) 2B04 Sarin degradation product
Diisopropyl methylphosphonate (DIMP) C₇H₁₇O₃P Not provided Diisopropyl Sarin by-product; detected in urine
Ethyl isopropyl methylphosphonate (EIMP) C₇H₁₇O₃P Not provided Ethyl, isopropyl Contaminant in sarin exposure
1,3-Dimethylbutyl methylphosphonate C₁₃H₂₉O₃P 2931.49 1,3-Dimethylbutyl, 1,2,2-trimethylpropyl 2B04 Isomeric variant
Dicyclohexyl methylphosphonate C₁₃H₂₅O₃P 7040-53-1 Dicyclohexyl 2B04 Industrial solvent

Structural and Functional Differences

Substituent Branching: Dipinacolyl methylphosphonate (CAS 7040-58-6) features two 1,2,2-trimethylpropyl (pinacolyl) groups, enhancing steric hindrance and reducing reactivity compared to ethyl-substituted analogs .

Toxicity and Detection :

  • DIMP and EIMP are metabolites of sarin, detected in human urine after exposure. Their ethyl and isopropyl groups influence metabolic pathways and detection via gas chromatography .
  • Pinacolyl derivatives (e.g., Dipinacolyl methylphosphonate) are more stable under environmental conditions due to bulky substituents, complicating degradation .

Industrial Relevance :

  • Dicyclohexyl methylphosphonate (CAS 7040-53-1) is used as a solvent or plasticizer, contrasting with ethyl/pinacolyl variants linked to restricted applications .

Research Findings

  • Sarin By-Products : Ethyl methylphosphonate fluoridate (EMPF) and DIMP were identified in Tokyo subway sarin attack victims, highlighting the persistence of methylphosphonate esters in biological systems .
  • Isomerism: Compounds like 1,3-dimethylbutyl methylphosphonate (CAS 2931.49) demonstrate how minor structural changes (e.g., substituent position) impact physical properties without altering molecular formulas .
  • Synthesis Pathways : this compound derivatives are synthesized via nucleophilic substitution, with purity influenced by alkyl group steric effects .

Biological Activity

Ethyl 1,2,2-trimethylpropyl methylphosphonate, also known as bis(1,2,2-trimethylpropyl) methylphosphonate, is a compound of significant interest due to its biological activity, particularly in the context of organophosphorus chemistry. This article aims to provide a comprehensive overview of its biological activity, including its toxicity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₂₉O₃P
  • Molecular Weight : 264.34 g/mol
  • CAS Registry Number : 7040-58-6
  • Other Names : Methylphosphonic acid, bis(1,2,2-trimethylpropyl) ester; Dipinacolyl methylphosphonate

The compound features a tetrahedral phosphorus center typical of organophosphorus compounds, which is crucial for its biological interactions.

This compound exhibits biological activity primarily through its interaction with acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors. This mechanism is common among organophosphate compounds and underlies their neurotoxic effects.

Toxicity Studies

Toxicity assessments have shown that this compound has significant acute toxicity. The LD50 value for this compound has been reported at approximately 500 mg/kg when administered intraperitoneally in rats . This level of toxicity categorizes it as a hazardous substance, warranting careful handling and usage protocols.

Kinetic Studies

Kinetic studies have explored the reactivity of this compound with various nucleophiles. For instance, reactions with sodium alkoxides have been characterized by second-order kinetics, indicating that the reaction rate depends on the concentration of both the alkoxide and the substrate . The activation energy for these reactions was determined to be approximately 47.3 kJ/mol .

Hydrolysis and Alcoholysis

Research has demonstrated that hydrolysis is a critical pathway for decontamination processes involving this compound. Alcoholysis reactions are slower than hydrolysis but are essential for producing non-toxic degradation products .

Table 1: Comparison of Reaction Rates

Reaction TypeRate Constant (k)Activation Energy (Ea)
HydrolysisHighLow
AlcoholysisModerateModerate

Environmental Impact

Studies have indicated that this compound can persist in environmental samples following contamination events. Understanding its fate in soil and water systems is crucial for developing effective remediation strategies .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Ethyl 1,2,2-trimethylpropyl methylphosphonate in environmental samples?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace detection in aqueous matrices, as outlined in ASTM D7597-16. This method achieves detection limits <1 ppb for methylphosphonate derivatives in water .
  • Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation. Key parameters include 1^1H and 31^31P chemical shifts (e.g., 31^31P δ = 35–40 ppm) and pH-dependent coupling constants, validated under aqueous conditions .
  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives, though derivatization (e.g., trimethylsilylation) may be required for enhanced volatility .

Q. What is the standard synthetic route for this compound, and what are critical reaction conditions?

  • Methodological Answer :

  • The compound is synthesized via esterification of methylphosphonic acid with 1,2,2-trimethylpropanol under anhydrous conditions. A catalytic acid (e.g., H2_2SO4_4) or coupling agents like DCC (dicyclohexylcarbodiimide) are used to drive the reaction .
  • Key parameters:
  • Temperature: 80–100°C under reflux.
  • Solvent: Toluene or dichloromethane to azeotrope water.
  • Purity: Post-synthesis purification via fractional distillation (boiling point ~120–130°C at reduced pressure) .

Advanced Research Questions

Q. How do pH and temperature influence the degradation kinetics of this compound in aqueous environments?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis predominates, yielding methylphosphonic acid and 1,2,2-trimethylpropanol. Alkaline conditions (pH >10) accelerate hydrolysis 10-fold compared to neutral pH .
  • Kinetic Studies :
  • Half-life (t1/2t_{1/2}) ranges from 48 hours (pH 12, 25°C) to >30 days (pH 7, 25°C).
  • Activation energy (EaE_a) calculated via Arrhenius plots: ~60–70 kJ/mol .
  • Analytical Validation : Use 31^31P NMR to monitor degradation intermediates and quantify residual ester .

Q. What computational strategies predict the interaction of this compound with acetylcholinesterase (AChE)?

  • Methodological Answer :

  • Molecular Docking : Utilize crystal structures of AChE (PDB: 2C4P) to model binding. The phosphonate group interacts with the catalytic serine (Ser203), while the 1,2,2-trimethylpropyl moiety occupies the acyl pocket .
  • Molecular Dynamics (MD) Simulations :
  • Force fields (e.g., CHARMM36) parameterized using NMR-derived bond lengths and angles .
  • Simulate inhibition constants (KiK_i) and compare with experimental IC50_{50} values from Ellman assays .

Q. How can contradictory data on environmental persistence of this compound be resolved?

  • Methodological Answer :

  • Variable Analysis :
FactorImpact
Organic Content (e.g., humic acids)Reduces hydrolysis rates by 50% via adsorption .
Ionic StrengthHigh salt concentrations (>1M NaCl) stabilize the ester, delaying hydrolysis .
  • Inter-laboratory Validation : Standardize protocols for sample preparation (e.g., buffered vs. unbuffered systems) and analytical calibration .

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